molecular formula C17H21N3OS B10804913 N-cyclohexyl-2-[(3-methylquinoxalin-2-yl)sulfanyl]acetamide

N-cyclohexyl-2-[(3-methylquinoxalin-2-yl)sulfanyl]acetamide

Cat. No.: B10804913
M. Wt: 315.4 g/mol
InChI Key: ZHLUQMMAKAKDIX-UHFFFAOYSA-N
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Description

N-cyclohexyl-2-[(3-methylquinoxalin-2-yl)sulfanyl]acetamide is a compound that belongs to the class of quinoxaline derivatives. Quinoxalines are nitrogen-containing heterocyclic compounds known for their diverse biological activities, including antifungal, antibacterial, antiviral, and anticancer properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclohexyl-2-[(3-methylquinoxalin-2-yl)sulfanyl]acetamide typically involves the chemoselective Michael reaction of acrylic acid with the parent substrate 3-methylquinoxaline-2(1H)-thione . The parent thione is produced by a convenient novel thiation method from the corresponding 3-methylquinoxaline-2(1H)-one . The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as triethylamine.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the principles of green chemistry and cost-effective methods are often employed to scale up the synthesis of quinoxaline derivatives . These methods focus on minimizing waste and using environmentally friendly reagents and solvents.

Chemical Reactions Analysis

Types of Reactions

N-cyclohexyl-2-[(3-methylquinoxalin-2-yl)sulfanyl]acetamide undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the quinoxaline ring, using reagents like alkyl halides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid.

    Reduction: Sodium borohydride in ethanol.

    Substitution: Alkyl halides in the presence of a base like potassium carbonate.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce the corresponding amines.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-cyclohexyl-2-[(3-methylquinoxalin-2-yl)sulfanyl]acetamide involves its interaction with specific molecular targets. In anticancer research, it has been shown to bind to the human thymidylate synthase allosteric site, inhibiting its activity and thereby preventing DNA synthesis in cancer cells . This leads to the suppression of tumor growth and proliferation.

Properties

Molecular Formula

C17H21N3OS

Molecular Weight

315.4 g/mol

IUPAC Name

N-cyclohexyl-2-(3-methylquinoxalin-2-yl)sulfanylacetamide

InChI

InChI=1S/C17H21N3OS/c1-12-17(20-15-10-6-5-9-14(15)18-12)22-11-16(21)19-13-7-3-2-4-8-13/h5-6,9-10,13H,2-4,7-8,11H2,1H3,(H,19,21)

InChI Key

ZHLUQMMAKAKDIX-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=CC=CC=C2N=C1SCC(=O)NC3CCCCC3

Origin of Product

United States

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